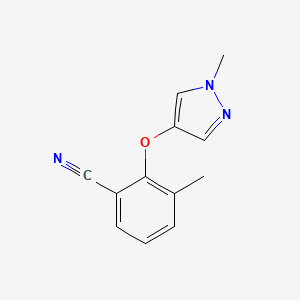![molecular formula C10H11FN4O B6634627 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole is a heterocyclic compound that belongs to the class of tetrazoles. This compound has gained significant attention from researchers due to its potential applications in several scientific fields.
Aplicaciones Científicas De Investigación
5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole has been found to possess several potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antitumor activity by inhibiting the activity of topoisomerase II. Additionally, it has been found to possess anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole is not yet fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting the activity of this enzyme, 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole has been found to exhibit several biochemical and physiological effects. It has been reported to possess anti-inflammatory properties and can be used in the treatment of inflammatory diseases. Additionally, it has been found to inhibit the activity of topoisomerase II, which can prevent the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole is its potential applications in medicinal chemistry. However, there are several limitations associated with this compound. One of the significant limitations is its toxicity. It has been found to exhibit cytotoxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole. One of the significant directions is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, the potential applications of this compound in the treatment of inflammatory diseases and cancer need to be explored further. Finally, the development of new analogs of 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole with improved properties can open up new avenues for research and development in this field.
Conclusion:
In conclusion, 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole is a heterocyclic compound that has gained significant attention from researchers due to its potential applications in several scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development in this field can lead to the development of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole involves the reaction of 3-fluoro-4-methylphenol with paraformaldehyde to form 3-fluoro-4-methylbenzyl alcohol. This intermediate is then reacted with sodium azide in the presence of copper sulfate to form the corresponding azide. Finally, the azide is reduced to the tetrazole using palladium on carbon as a catalyst.
Propiedades
IUPAC Name |
5-[(3-fluoro-4-methylphenoxy)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c1-7-3-4-8(5-9(7)11)16-6-10-12-14-15(2)13-10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLWYGVWSNJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(N=N2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)

![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)



